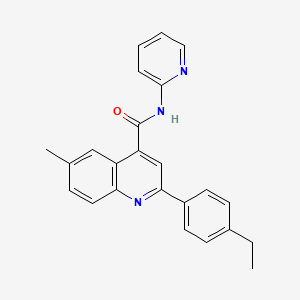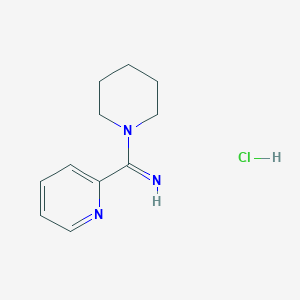![molecular formula C23H15BrClNO3 B6094774 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B6094774.png)
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate, also known as CM156, is a small molecule inhibitor that has shown potential in cancer research. This compound belongs to a class of compounds known as benzylidene malononitriles, which have been found to have anti-tumor properties. CM156 has been studied extensively for its ability to inhibit cell growth and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is an important protein that is involved in the folding and stabilization of other proteins in the cell. In cancer cells, HSP90 is overexpressed and plays a critical role in the survival and growth of cancer cells. By inhibiting HSP90, this compound disrupts the function of other proteins in the cell, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of a number of signaling pathways that are important in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In addition, this compound has been found to induce the expression of proteins that are involved in apoptosis, including caspase-3 and Bax.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate in lab experiments is its ability to inhibit the growth of a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. In addition, this compound has been found to have a relatively low toxicity in normal cells, which makes it a promising candidate for further development as a cancer therapy.
One limitation of this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some experimental results.
Orientations Futures
There are a number of future directions for research on 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate. One area of interest is the development of more potent and selective inhibitors of HSP90. Another area of interest is the development of combination therapies that use this compound in combination with other cancer drugs to enhance its effectiveness. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential in cancer therapy.
Méthodes De Synthèse
The synthesis of 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2-cyanobuta-2,3-dienenitrile. This intermediate is then reacted with 2-methoxyphenylboronic acid to yield 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenylboronic acid. The final step involves the reaction of this intermediate with 2-bromobenzoic acid to form this compound.
Applications De Recherche Scientifique
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2-bromobenzoate has been studied extensively for its potential in cancer research. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Propriétés
IUPAC Name |
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO3/c1-28-22-13-15(12-17(14-26)16-7-9-18(25)10-8-16)6-11-21(22)29-23(27)19-4-2-3-5-20(19)24/h2-13H,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCVNEOMVLHUHR-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6094693.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B6094697.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6094709.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]benzamide](/img/structure/B6094722.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B6094734.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6094748.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6094749.png)

![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)


![2-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6094788.png)

